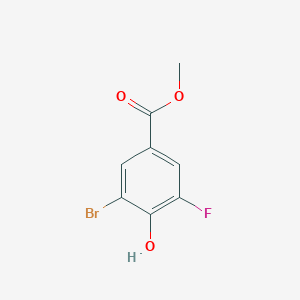

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-5-fluoro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-fluoro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXIMTUXBDBVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate: A Technical Guide

Executive Summary

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) is a highly specialized tri-substituted aromatic building block[1]. Its unique halogenation pattern makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including2[2] and3[3]. This whitepaper provides an authoritative, step-by-step protocol for the synthesis of this compound via Electrophilic Aromatic Substitution (EAS), detailing the mechanistic rationale behind solvent selection, temperature control, and regioselectivity.

Mechanistic Rationale and Regioselectivity

The synthesis relies on the direct bromination of methyl 3-fluoro-4-hydroxybenzoate[4]. The regiochemical outcome is dictated by the synergistic directing effects of the existing substituents on the benzene ring:

-

Hydroxyl Group (-OH) at C4: Acts as a strongly activating, ortho/para-directing group. It is the primary driver of the reaction's regioselectivity.

-

Ester Group (-COOMe) at C1: Acts as a deactivating, meta-directing group, which also points electrophilic attack toward the C3 and C5 positions.

-

Fluoro Group (-F) at C3: Occupies one of the two ortho positions relative to the hydroxyl group.

Because C3 is sterically and electronically blocked by the fluorine atom, the electrophilic bromonium ion (

Regiochemical directing effects driving exclusive bromination at the C5 position.

Physicochemical Properties

Before initiating the synthesis, it is crucial to understand the target compound's parameters to facilitate accurate LC-MS and NMR tracking[1].

| Property | Value |

| Chemical Name | Methyl 3-bromo-5-fluoro-4-hydroxybenzoate |

| CAS Number | 445019-48-7 |

| Molecular Formula | |

| Molecular Weight | 249.04 g/mol |

| Monoisotopic Mass | 247.95 g/mol |

| Appearance | Solid |

| Key Structural Features | Tri-substituted aromatic ring (F, Br, OH) |

Experimental Protocol: Step-by-Step Synthesis

Disclaimer: Bromine is highly toxic and corrosive. All procedures must be conducted in a heavily ventilated fume hood using appropriate PPE.

Reagents Required:

-

Methyl 3-fluoro-4-hydroxybenzoate (Starting Material)

-

Bromine (

) -

Dichloromethane (DCM)

-

Glacial Acetic Acid (AcOH)

-

Sodium Thiosulfate (

) -

Anhydrous Sodium Sulfate (

)

Step 1: Substrate Solvation

-

Action: Dissolve 4.79 g (28.1 mmol) of methyl 3-fluoro-4-hydroxybenzoate in a 1:1 mixture of DCM (20 mL) and glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar[4].

-

Causality: DCM provides excellent solubility for the organic substrate. Glacial acetic acid serves as a polar protic co-solvent that hydrogen-bonds with

, increasing its electrophilic character while stabilizing the Wheland intermediate during the EAS process.

Step 2: Electrophilic Bromination

-

Action: Cool the reaction flask to 0 °C using an ice-water bath. Add 1.60 mL (31.1 mmol, 1.1 eq) of bromine dropwise over a period of 30 minutes[2][4].

-

Causality: The hydroxyl group strongly activates the aromatic ring. Without strict thermal control (0 °C), the reaction risks oxidative degradation or polybromination. Dropwise addition ensures a low steady-state concentration of

, favoring clean mono-bromination strictly at the sterically and electronically favored C5 position.

Step 3: Reaction Maturation

-

Action: Upon complete addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 to 40 hours[2][4].

-

Causality: While the initial EAS step is rapid, complete conversion requires extended time due to the electron-withdrawing nature of the ester and fluoro groups. Monitor the reaction via LC-MS. The starting material (

171

Step 4: Quenching and Workup

-

Action: Quench the reaction by adding 100 mL of distilled water[2]. Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (

), followed by brine. -

Causality: Sodium thiosulfate acts as a reducing agent, converting highly toxic, unreacted

into harmless, water-soluble bromide ions (

Step 5: Isolation and Purification

-

Action: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) to obtain the pure title compound.

End-to-end synthetic workflow for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Conclusion

The synthesis of methyl 3-bromo-5-fluoro-4-hydroxybenzoate exemplifies the precision required in modern halogenated building block preparation. By leveraging the intrinsic directing effects of the substrate and carefully controlling the reaction environment—specifically solvent polarity and temperature—researchers can achieve high regioselectivity and yield. This protocol provides a robust, scalable foundation for generating critical intermediates in advanced pharmaceutical development.

References

- Ambeed - 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks URL

- European Patent Office (EP 3636637 A1) - INHIBITING FATTY ACID SYNTHASE (FASN)

- Guidechem - methyl 3-bromo-5-fluoro-4-hydroxybenzoate 445019-48-7 wiki URL

- Molaid - 3-bromo-5-fluoro-4-methoxymethoxybenzoic acid methyl ester | 883241-17-6 URL

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-bromo-5-fluoro-4-methoxymethoxybenzoic acid methyl ester - CAS号 883241-17-6 - 摩熵化学 [molaid.com]

- 4. 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Regioselective Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate: A Technical Whitepaper

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, poly-substituted benzene rings serve as critical structural foundations. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate represents a highly versatile "tri-vector" scaffold[1]. Unlike simple benzoic acid derivatives, this specific substitution pattern provides three distinct vectors for molecular optimization: the fluorine atom enhances metabolic stability, the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or halogen bonding, and the ester/hydroxyl groups allow for electronic tuning and further derivatization[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond standard empirical recipes. Here, we will dissect the mechanistic causality and operational parameters required to synthesize this molecule with absolute regiochemical fidelity.

Mechanistic Rationale: The Logic of Regioselectivity

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate relies on a highly predictable, self-validating electrophilic aromatic substitution (EAS) system. The starting material, Methyl 3-fluoro-4-hydroxybenzoate , possesses a specific arrangement of functional groups that synergistically dictate the site of bromination[3][4]:

-

The C4-Hydroxyl Group (-OH): This is a powerful, electron-donating activating group. It directs incoming electrophiles exclusively to its ortho and para positions[4].

-

The C1-Methyl Ester Group (-COOCH₃): This is an electron-withdrawing, deactivating group that directs meta, effectively blocking the para position relative to the hydroxyl group.

-

The C3-Fluorine Atom (-F): Fluorine occupies one of the ortho positions relative to the hydroxyl group, sterically and electronically blocking it[1].

The Causality: Because the para position is occupied by the ester and one ortho position is occupied by fluorine, the incoming bromonium ion (Br⁺) is mathematically forced to attack the sole remaining activated position: C5 . This innate directing effect guarantees >95% regioselectivity, eliminating the need for complex chiral auxiliaries or specialized regioselective catalysts[1].

Fig 1: Regioselective electrophilic bromination pathways to the target molecule.

Quantitative Data: Methodological Divergence

To achieve the transformation outlined above, two primary methodologies are utilized in the field. Method A utilizes molecular bromine (Br₂) in an acidic biphasic or mixed solvent system, which is highly atom-economical and ideal for large-scale manufacturing[5]. Method B utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent, offering milder conditions, easier reagent handling, and faster reaction kinetics for bench-scale discovery chemistry[3].

Table 1: Comparison of Bromination Methodologies

| Parameter | Method A: Br₂ / AcOH-DCM | Method B: NBS / THF |

| Electrophilic Source | Molecular Bromine (Liquid) | N-Bromosuccinimide (Solid) |

| Solvent System | DCM / Glacial Acetic Acid (1:1 to 1:2) | Anhydrous Tetrahydrofuran (THF) |

| Temperature Profile | 0 °C → Room Temperature | 0 °C → Room Temperature |

| Reaction Time | 12 – 16 hours | 2 – 4 hours |

| Typical Yield | 85% – 92% | 80% – 88% |

| Workup Complexity | Moderate (Requires reductive quench) | Low (Requires aqueous base wash) |

| Scalability | Excellent (Kilogram scale) | Good (Gram to multi-gram scale) |

Step-by-Step Validated Protocols

Method A: Molecular Bromine (Br₂)-Mediated Bromination

This protocol leverages the harsh but highly efficient electrophilicity of Br₂ in an acidic environment[5].

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 equiv) in a solvent mixture of Dichloromethane (DCM) and Glacial Acetic Acid (AcOH) (typically 1:1 to 1:2 v/v)[3].

-

Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.

-

Causality: Lowering the temperature mitigates the exothermic nature of the EAS reaction and suppresses the formation of trace poly-brominated artifacts.

-

-

Reagent Addition: Charge the dropping funnel with Bromine (Br₂, 1.1 equiv). Add the bromine dropwise over a 30-minute period[3][5].

-

Causality: Gradual addition maintains a low steady-state concentration of the electrophile, ensuring strict regiocontrol and preventing thermal runaway.

-

-

Propagation: Remove the ice bath upon complete addition. Allow the reaction mixture to warm to ambient room temperature and stir continuously for 12 to 16 hours[5].

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The visual dissipation of the deep red bromine color serves as a secondary, qualitative indicator of reagent consumption.

-

Quenching & Workup: Quench the reaction by adding distilled water and saturated aqueous sodium bisulfite (NaHSO₃)[5].

-

Causality: The bisulfite acts as a mild reducing agent, safely converting unreacted, hazardous Br₂ into benign, water-soluble bromide ions.

-

-

Isolation: Extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Method B: N-Bromosuccinimide (NBS)-Mediated Bromination

This protocol is preferred for rapid library synthesis due to the ease of handling solid NBS[3].

-

Preparation: In a dry reaction flask under an inert nitrogen atmosphere, dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 equiv) in anhydrous Tetrahydrofuran (THF)[3].

-

Thermal Control: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 to 1.1 equiv) portion-wise to the stirred solution[3].

-

Causality: NBS is a solid, making it intrinsically safer to handle than liquid bromine. Portion-wise addition prevents localized heating and controls the generation of the active brominating species.

-

-

Propagation: Allow the mixture to warm to room temperature and stir for 2 to 4 hours[3].

-

Causality: NBS reactions in polar aprotic solvents like THF typically proceed faster than Br₂ in biphasic media due to the high solubility and stabilization of the polar Wheland intermediate.

-

-

Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) and saturated brine[3].

-

Causality: The NaHCO₃ wash is critical for neutralizing trace hydrobromic acid (HBr) generated during the reaction and for partitioning the water-soluble succinimide byproduct into the aqueous phase.

-

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate under reduced pressure to isolate the target compound.

Conclusion

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a prime example of utilizing intrinsic molecular directing effects to achieve high-yielding, regioselective transformations. By understanding the causality behind solvent selection, thermal control, and electrophile generation, researchers can reliably scale this protocol to generate critical building blocks for advanced pharmaceutical development.

References

-

Title: INHIBITING FATTY ACID SYNTHASE (FASN) - European Patent Office - EP 3636637 A1 Source: Googleapis.com (Patent Data) URL: [Link]

- Title: WO2024051354A1 - 一种苯并咪唑类化合物及其制备方法和应用 Source: Google Patents URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2024051354A1 - ä¸ç§è¯å¹¶åªåç±»ååç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]

- 3. 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

An In-depth Analysis of Synthetic Strategy, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

Executive Summary

Substituted aromatic compounds, particularly halogenated phenolic esters, are foundational building blocks in the synthesis of complex pharmaceutical agents and agrochemicals. Their unique electronic and steric properties can significantly influence molecular interactions, bioavailability, and metabolic stability. This guide provides a detailed, scientifically-grounded methodology for the preparation of methyl 3-bromo-5-fluoro-4-hydroxybenzoate, a key intermediate, starting from the readily available precursor, 4-hydroxybenzoic acid.

This document outlines a robust three-step synthetic sequence: (1) Fischer-Speier esterification to protect the carboxylic acid and modulate ring activity; (2) regioselective electrophilic fluorination, a critical step leveraging modern N-F reagents; and (3) subsequent regioselective bromination, governed by the cumulative directing effects of the ring substituents. Each step is elucidated with detailed, field-proven protocols, mechanistic insights, and justifications for experimental choices. By explaining the causality behind the synthetic design, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot related chemical transformations.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for further functionalization, such as in cross-coupling reactions. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate embodies this principle, presenting a trifunctionalized aromatic core with significant potential for elaboration into more complex molecular architectures.

The primary challenge in synthesizing polysubstituted aromatics lies in achieving precise regiochemical control. The synthesis of the title compound from 4-hydroxybenzoic acid is a case study in navigating the competing influences of multiple directing groups on an aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, the ester is a deactivating meta-director, and the subsequently introduced halogens have their own electronic and steric influences. This guide proposes a synthetic pathway designed to maximize regiochemical purity by carefully sequencing the halogenation steps.

Proposed Synthetic Strategy

The synthesis is designed as a three-step sequence commencing with 4-hydroxybenzoic acid. The forward synthesis is strategically ordered to install the substituents in a manner that leverages their innate directing effects to ensure the desired 3, 4, 5-substitution pattern on the benzoate ring.

The proposed pathway is as follows:

-

Esterification: Conversion of 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate.

-

Electrophilic Fluorination: Introduction of a fluorine atom at the C3 position, ortho to the powerful hydroxyl directing group.

-

Electrophilic Bromination: Introduction of a bromine atom at the C5 position, the remaining activated position ortho to the hydroxyl group.

This sequence is visualized in the workflow diagram below.

Caption: Overall synthetic workflow from the starting material to the final product.

Step-by-Step Synthesis & Mechanistic Discussion

This section provides detailed experimental protocols and explores the chemical principles underpinning each transformation.

Step 1: Esterification of 4-Hydroxybenzoic Acid

The initial step involves a classic Fischer-Speier esterification. The carboxylic acid is converted to its methyl ester to prevent it from interfering with the subsequent electrophilic substitution reactions and to enhance the solubility of the intermediates in organic solvents.[1]

Experimental Protocol

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 13.8 g | 0.10 | Starting Material |

| Methanol (MeOH) | CH₄O | 32.04 | 200 mL | - | Reagent & Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | ~0.037 | Catalyst |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.10 mol) and methanol (200 mL).

-

Stir the suspension to dissolve most of the solid.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 400 mL of cold water, which will cause the product to precipitate.

-

Collect the white solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry under vacuum to yield methyl 4-hydroxybenzoate.

Causality and Mechanistic Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step 2: Regioselective Fluorination of Methyl 4-hydroxybenzoate

This step is the most critical for establishing the desired substitution pattern. We employ an electrophilic fluorinating agent, such as Selectfluor™, to install the fluorine atom.[2][3] The powerful activating and ortho-directing effect of the hydroxyl group overrides the meta-directing effect of the ester, directing the incoming electrophile ("F+") to the C3 position.

Experimental Protocol

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 15.2 g | 0.10 | Starting Material |

| Selectfluor™ | C₇H₁₄B₂ClF₄N₂ | 354.26 | 37.2 g | 0.105 | Fluorinating Agent |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 250 mL | - | Solvent |

Procedure:

-

In a 500 mL flask protected from moisture, dissolve methyl 4-hydroxybenzoate (15.2 g, 0.10 mol) in acetonitrile (250 mL).

-

Add Selectfluor™ (37.2 g, 0.105 mol) to the solution in portions over 15 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water (100 mL).

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure methyl 3-fluoro-4-hydroxybenzoate.

Causality and Mechanistic Insight: Electrophilic fluorination with N-F reagents like Selectfluor™ is a complex process.[3] While the exact mechanism has been subject to debate, it is often considered to proceed via a single-electron transfer (SET) pathway or a direct SN2-type attack.[4] In the SET model, an electron is transferred from the electron-rich aromatic ring to the N-F reagent, generating a radical cation and a radical. These then combine to form the fluorinated product. Regardless of the precise mechanism, the regiochemical outcome is dictated by the electron density of the aromatic ring. The C3 and C5 positions are most activated by the hydroxyl group, and fluorination occurs selectively at one of these sites.

Step 3: Regioselective Bromination of Methyl 3-fluoro-4-hydroxybenzoate

In the final step, a bromine atom is introduced. The directing effects of the existing substituents converge to make this a highly selective transformation. The hydroxyl group strongly activates the remaining ortho position (C5), while the fluorine atom also acts as a weak ortho-, para-director.

Caption: Simplified mechanism of electrophilic bromination at the C5 position.

Experimental Protocol

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |

| Methyl 3-fluoro-4-hydroxybenzoate | C₈H₇FO₃ | 170.14 | 8.5 g | 0.05 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.3 g | 0.052 | Brominating Agent |

| Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent |

Procedure:

-

Dissolve methyl 3-fluoro-4-hydroxybenzoate (8.5 g, 0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Add N-Bromosuccinimide (9.3 g, 0.052 mol) to the solution in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC. A similar protocol using bromine in acetic acid at a controlled temperature also yields the desired product.[5][6]

-

Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide.

-

Recrystallize the crude solid from an ethanol/water mixture to yield the final product, methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Causality and Mechanistic Insight: This is a classic electrophilic aromatic substitution. The hydroxyl group is the most powerful activating group on the ring, directing the incoming electrophile to its open ortho position, C5. The C-F bond is strong and the fluorine atom is a weak deactivator via induction but an ortho-, para-director via resonance. The C-Br bond is weaker, making bromine a better leaving group in some contexts, but here it is added. The ester group's deactivating, meta-directing effect is overcome by the powerful hydroxyl activator. NBS provides a slow, controlled concentration of Br⁺, which helps to prevent over-bromination, a common side reaction with highly activated rings.[7][8]

Characterization of Final Product

The identity and purity of the synthesized methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) should be confirmed by standard analytical techniques.[9]

Expected Analytical Data

| Analysis | Data |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.04 g/mol [9] |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ ~10.9 (s, 1H, -OH), 7.7 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃) |

| Mass Spec (ESI-) | m/z [M-H]⁻ ≈ 247.9, 249.9 |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will show two doublets due to coupling with the fluorine atom.

Conclusion

This guide details a logical and efficient three-step synthesis of methyl 3-bromo-5-fluoro-4-hydroxybenzoate from 4-hydroxybenzoic acid. The strategy relies on a deliberate sequence of reactions—esterification, fluorination, and bromination—to exert precise regiochemical control over the substitution pattern. By understanding the mechanistic principles behind each step, particularly the directing effects of the substituents, researchers can reliably produce this valuable synthetic intermediate. The protocols provided are robust and can serve as a template for the synthesis of other polysubstituted aromatic compounds, furthering research and development in pharmaceuticals and materials science.

References

-

Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. [Link]

-

Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]

- US2993937A - Fluorination of aromatic compounds.

-

Electrophilic fluorination. Wikipedia. [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. [Link]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies at Mona. [Link]

- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

4-HYDROXYBENZOIC ACID. Ataman Kimya. [Link]

-

Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

- RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

-

Methyl 4-bromo-3-hydroxybenzoate. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-Bromo-5-fluoro-4-hydroxybenzoic acid|CAS 1781774-76-2 [benchchem.com]

- 8. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Bromination of Methyl 4-hydroxy-3,5-difluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the bromination of methyl 4-hydroxy-3,5-difluorobenzoate, a key transformation in the synthesis of various high-value chemical entities. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, detailing the influence of substituents on reactivity and regioselectivity. A field-proven, step-by-step protocol is presented, accompanied by expert insights into critical process parameters, troubleshooting, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this important synthetic step.

Introduction: Strategic Importance

The targeted bromination of functionalized aromatic rings is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The introduction of a bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. Methyl 4-hydroxy-3,5-difluorobenzoate presents a unique substrate where the interplay of activating and deactivating groups, along with steric factors, dictates the outcome of electrophilic substitution. Understanding and controlling this reaction is paramount for the efficient synthesis of targeted derivatives.

Mechanistic Rationale: An Electron-Driven Narrative

The bromination of methyl 4-hydroxy-3,5-difluorobenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

The Role of Substituents: A Symphony of Electronic Effects

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing. Its strong +R (resonance) effect significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

-

Fluorine Atoms (-F): Fluorine is an electronegative atom and thus exerts a -I (inductive) deactivating effect. However, like other halogens, it also possesses a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. In this specific substrate, the two fluorine atoms are situated meta to the hydroxyl group.

-

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director due to its -I and -R effects, which withdraw electron density from the aromatic ring.

The Net Effect: The powerful activating and ortho, para-directing influence of the hydroxyl group is the dominant factor in determining the position of bromination. The fluorine atoms, while deactivating, will also direct towards their ortho and para positions. The deactivating effect of the methyl ester group makes the ring less reactive than phenol itself but does not override the directing influence of the hydroxyl group.

Considering the directing effects, the position ortho to the hydroxyl group (and meta to the fluorine and methyl ester groups) is the most activated and sterically accessible site for electrophilic attack. Therefore, the expected major product is methyl 2-bromo-4-hydroxy-3,5-difluorobenzoate .

Choice of Brominating Agent: Controlling Reactivity

While elemental bromine (Br₂) can be used, it is often harsh and can lead to over-bromination and side reactions, especially with highly activated rings like phenols.[4] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for electron-rich aromatic compounds.[5][6][7] It provides a slow, controlled release of electrophilic bromine, minimizing the formation of polybrominated byproducts.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the selective monobromination of methyl 4-hydroxy-3,5-difluorobenzoate using N-bromosuccinimide.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Methyl 4-hydroxy-3,5-difluorobenzoate | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Saturated Sodium Chloride (Brine) | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Reaction Workflow

Caption: Experimental workflow for the bromination of methyl 4-hydroxy-3,5-difluorobenzoate.

Detailed Procedure

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-hydroxy-3,5-difluorobenzoate (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Transfer this solution to an addition funnel and add it dropwise to the stirred solution of the starting material over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-bromo-4-hydroxy-3,5-difluorobenzoate.

Product Characterization: Confirming Success

The identity and purity of the final product should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show the disappearance of one of the aromatic proton signals and a downfield shift of the remaining aromatic proton.[8][9] The methyl ester and hydroxyl protons will also be present.

-

¹³C NMR: The carbon NMR spectrum will show the appearance of a new carbon signal in the aromatic region corresponding to the carbon bearing the bromine atom.[8][9] The signals for the other aromatic carbons will also shift accordingly.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction.[11][12] A suitable reverse-phase method can be developed to separate the starting material, product, and any potential impurities.

Troubleshooting and Field Insights

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or gently warm to 40-50 °C. Monitor by TLC. |

| Deactivated NBS. | Use freshly opened or recrystallized NBS. | |

| Polybromination | Excess NBS or too rapid addition. | Use a slight excess of NBS (1.05 eq) and add it dropwise at 0 °C to control the local concentration of the electrophile. |

| Reaction temperature is too high. | Maintain a lower reaction temperature. | |

| Low Yield | Inefficient extraction or purification. | Ensure thorough extraction and optimize the column chromatography conditions. |

| Decomposition of product during workup. | Minimize exposure to strong bases or high temperatures during the workup and purification steps. | |

| Formation of Byproducts | Presence of moisture or other nucleophiles. | Use anhydrous solvents and reagents and maintain an inert atmosphere. |

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any volatile bromine species.[15][16]

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.[16]

-

Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with care and avoid sources of ignition.[13][15]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The bromination of methyl 4-hydroxy-3,5-difluorobenzoate is a synthetically valuable transformation that can be achieved with high selectivity and in good yield using N-bromosuccinimide. A thorough understanding of the underlying electronic effects and careful control of reaction parameters are essential for a successful outcome. The protocol and insights provided in this guide offer a robust framework for researchers and professionals to confidently execute this important chemical step.

References

-

N-Bromosuccinimide - Wikipedia. Available from: [Link]

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC. Available from: [Link]

-

Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

-

Bromination of Phenol, Substituted Phenols, Anisole & Substituted Anisoles by Iodine Bromide in Presence of Mercuric Acetate. Available from: [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. Available from: [Link]

-

NBS reaction of phenol - Brainly.in. Available from: [Link]

-

Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Available from: [Link]

-

Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available from: [Link]

-

Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate. Available from: [Link]

-

Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC. Available from: [Link]

-

A scalable and green one-minute synthesis of substituted phenols - RSC Publishing. Available from: [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available from: [Link]

-

Advances in Bromine Speciation by HPLC/ICP-MS - ZirChrom. Available from: [Link]

-

Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC. Available from: [Link]

-

Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

-

Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment - ResearchGate. Available from: [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

-

Electrophilic Aromatic Substitution - Making Molecules. Available from: [Link]

-

Electrophilic Aromatic Substitution - LabXchange. Available from: [Link]

-

HPLC Method for Analysis of Bromoform on Newcrom R1 Column - SIELC Technologies. Available from: [Link]

-

Aromatic Electrophilic substitution:. Available from: [Link]

-

Electrophilic aromatic substitution – Knowledge and References - Taylor & Francis. Available from: [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available from: [Link]

-

A study of the bromination of alkenes in carbon tetrachloride - Youngstown State University. Available from: [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.

-

Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. Available from: [Link]

-

(PDF) Methyl 4-bromo-3-hydroxybenzoate - ResearchGate. Available from: [Link]

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents.

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - MDPI. Available from: [Link]

Sources

- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 2. LabXchange [labxchange.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. brainly.in [brainly.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. zirchrom.com [zirchrom.com]

- 12. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. merckmillipore.com [merckmillipore.com]

Crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

An In-Depth Technical Guide to the Crystal Structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks required to determine and interpret the single-crystal X-ray diffraction (SC-XRD) data for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. As a halogenated phenolic compound, its solid-state architecture, including intramolecular geometry and intermolecular interactions, is of significant interest to researchers in medicinal chemistry and materials science for understanding its physicochemical properties and potential as a pharmaceutical intermediate. While the specific crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is not publicly available at the time of this writing, this guide will utilize the detailed crystallographic data of a closely related analog, Methyl 4-bromo-3-hydroxybenzoate, to illustrate the experimental workflow, data analysis, and structural interpretation. This approach provides a robust, field-proven template for researchers undertaking similar crystallographic studies.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, understanding the crystal structure is paramount. It governs critical parameters including solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the "gold standard" for unambiguously determining the atomic arrangement, bond connectivity, and packing of small molecules in the solid state[1].

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a substituted aromatic compound with multiple functional groups capable of engaging in various intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions dictate the crystal packing and can influence the material's properties. This guide serves as a detailed protocol and analytical discussion for researchers and drug development professionals aiming to elucidate and understand the crystal structure of this and similar molecules.

Experimental Workflow: From Powder to Refined Structure

The determination of a crystal structure is a multi-step process that requires careful execution and validation at each stage. The following protocol represents a self-validating system for obtaining high-quality crystallographic data.

Synthesis and Crystallization: The Foundational Step

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate would typically be achieved through the esterification of the corresponding carboxylic acid. While various synthetic routes exist for related compounds, a common method involves the reaction of 3-bromo-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst[2].

The critical step for SC-XRD is the growth of diffraction-quality single crystals. This is often more of an art than a science, requiring the screening of various conditions.

Protocol for Single Crystal Growth:

-

Material Purification: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane, and hexane). The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Technique:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the primary solvent. The slow diffusion of the poor solvent into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.

-

Data Collection and Processing

Once suitable crystals are obtained, a single, well-formed crystal is selected for X-ray diffraction analysis.

dot

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer, often equipped with a CCD or CMOS detector[3].

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated to collect a series of diffraction images.

-

Data Integration and Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS or SHELXT.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Structural Analysis: A Case Study of Methyl 4-bromo-3-hydroxybenzoate

As a proxy for our target compound, we will analyze the published crystal structure of Methyl 4-bromo-3-hydroxybenzoate[3][4]. This provides a tangible example of the data and interpretation that would be expected.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for Methyl 4-bromo-3-hydroxybenzoate[3][4].

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₃ |

| Formula Weight | 231.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.812(4) |

| b (Å) | 6.317(2) |

| c (Å) | 12.490(5) |

| β (°) | 100.164(6) |

| Volume (ų) | 839.7(5) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices [I>2σ(I)] | R1 = 0.058, wR2 = 0.172 |

Intramolecular Geometry

The analysis of the molecule's own geometry reveals important structural features. In Methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 8.06(4)°[3][4]. This slight deviation from planarity is common in such systems. The bond lengths and angles within the benzene ring and the ester group would be expected to fall within standard ranges for sp² hybridized carbons and C-O, C=O bonds, respectively.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For halogenated hydroxybenzoates, hydrogen bonds are typically the dominant interactions.

In the crystal structure of Methyl 4-bromo-3-hydroxybenzoate, molecules are linked by intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. This interaction forms infinite helical chains that propagate along the b-axis of the unit cell[3][4].

dot

Caption: Intermolecular hydrogen bonding network.

For our target molecule, Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, we would anticipate a similar hydrogen bonding motif involving the hydroxyl and carbonyl groups. Additionally, the presence of both bromine and fluorine atoms introduces the possibility of other non-covalent interactions, such as:

-

Halogen Bonding: The electropositive region on the bromine atom (σ-hole) could interact with an electronegative atom (like an oxygen or fluorine) on an adjacent molecule.

-

C-H···F and C-H···O interactions: Weak hydrogen bonds involving the aromatic and methyl hydrogens can also contribute to the overall stability of the crystal lattice.

The interplay of these various interactions would determine the final, most thermodynamically stable crystal packing arrangement.

Conclusion and Future Directions

This guide has outlined the essential experimental and analytical steps for determining the crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. By using the known structure of a close analog, Methyl 4-bromo-3-hydroxybenzoate, we have demonstrated how to interpret key crystallographic data, from unit cell parameters to the intricate network of intermolecular interactions. The dominant O-H···O hydrogen bonding observed in the analog provides a strong hypothesis for the primary packing motif in the target compound, with potential modulations from halogen-based interactions.

For drug development professionals, obtaining the precise crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a crucial step. It would enable a deeper understanding of its solid-state properties, aid in polymorph screening, and provide a structural basis for computational modeling and rational drug design. The protocols and analytical frameworks presented herein provide a comprehensive roadmap for achieving this goal.

References

- Tchoń, M., & Grochowski, J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2615–2637.

- Huang, H.-R., Du, Z.-Y., Lu, Y.-J., Fang, Y.-X., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115.

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Huang, H., Du, Z., Lu, Y., Fang, Y., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 445019-48-7 | Methyl 3-bromo-5-fluoro-4-hydroxybenzoate,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 4-bromo-3-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical Profiling and Synthetic Utility of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate: A Technical Guide

Executive Summary

The strategic incorporation of halogens is a cornerstone of modern medicinal chemistry, utilized to optimize pharmacokinetics, enhance binding affinity, and block metabolic liabilities. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) serves as a highly versatile, tri-substituted aromatic building block[1]. The unique push-pull electronic system generated by the electron-withdrawing fluorine and bromine atoms, coupled with the electron-donating hydroxyl group, significantly modulates the physicochemical landscape of the phenyl ring, making it a privileged scaffold in the development of central nervous system (CNS) therapeutics and complex bioisosteres[2].

Physicochemical Landscape & Mechanistic Implications

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream Active Pharmaceutical Ingredients (APIs). The quantitative data for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is summarized below[1],[3].

| Property | Value | Mechanistic Implication in Drug Design |

| Molecular Formula | C₈H₆BrFO₃ | Provides a dense array of functionalizable heteroatoms within a low molecular weight footprint. |

| Molecular Weight | 249.035 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD); allows significant downstream elaboration without exceeding Lipinski's limit of 500 Da. |

| XLogP3-AA | ~2.48 | Ideal lipophilicity. Falls perfectly within the optimal range (1–3) for balancing aqueous solubility with passive lipid membrane partitioning. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Highly favorable for CNS indications. Being well below the 90 Ų threshold, it strongly supports blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 1 / 4 | The single donor (phenolic -OH) and four acceptors facilitate targeted protein-ligand hydrogen bonding while maintaining excellent membrane permeability. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding to a target receptor. |

Causality of Halogenation: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the adjacent phenolic hydroxyl group. This increased acidity makes the oxygen more reactive for subsequent alkylation steps. Conversely, the bulky bromine atom provides a highly polarizable surface for halogen bonding with target proteins and serves as an indispensable synthetic handle for transition-metal-catalyzed cross-coupling.

Self-Validating Synthetic Methodology: Electrophilic Bromination

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate relies on the precise electrophilic aromatic substitution (EAS) of its precursor, Methyl 3-fluoro-4-hydroxybenzoate[3]. To ensure reproducibility and safety, the following step-by-step protocol is designed as a self-validating system , where chemical progression is gated by strict In-Process Controls (IPC).

Step-by-Step Protocol

-

Substrate Dissolution: Dissolve Methyl 3-fluoro-4-hydroxybenzoate (28.1 mmol) in a 1:1 solvent mixture of Dichloromethane (DCM, 20 mL) and Glacial Acetic Acid (AcOH, 20 mL)[3].

-

Causality: DCM ensures complete solvation of the organic substrate, maintaining a homogeneous reaction. However, DCM alone cannot polarize the halogenating agent. The addition of AcOH acts as a protic co-solvent; its hydrogen-bonding capability polarizes the Br-Br bond, significantly enhancing the electrophilicity of the bromine species to drive the EAS efficiently.

-

-

Thermal Control & Reagent Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add Bromine (Br₂, 1.60 mL, 31.1 mmol, ~1.1 eq) dropwise over 30 minutes[3].

-

Causality: Bromination of an activated phenol is highly exothermic. Strict thermal control at 0°C prevents runaway kinetics, suppresses oxidative degradation of the phenol, and prevents non-specific over-bromination.

-

-

Propagation & In-Process Control (Validation Gate): Remove the ice bath, allow the mixture to warm to room temperature, and stir for 40 minutes[3].

-

Self-Validation: Do not proceed based on time alone. Sample the reaction for Liquid Chromatography-Mass Spectrometry (LC-MS). The validation trigger for phase completion is the absolute depletion of the starting material mass (m/z 170) and the emergence of the product's characteristic isotopic doublet (m/z 248 and 250, reflecting the 1:1 natural abundance of ⁷⁹Br and ⁸¹Br).

-

-

Quenching & Isolation: Once LC-MS validates completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Sodium thiosulfate chemically validates the safe termination of the reaction by reducing any residual, highly reactive Br₂ into benign bromide salts. Extract the aqueous layer with DCM, wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure product.

-

Fig 1: Electrophilic aromatic bromination workflow with self-validating in-process controls.

Strategic Applications in API Development

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is not an end-product; it is a highly functionalized intermediate engineered for complex derivatization in drug discovery.

Pathway A: O-Alkylation and Bioisostere Generation

The phenolic hydroxyl group is frequently targeted for O-alkylation to generate lipophilic bioisosteres. A prominent example is the synthesis of difluoromethoxy derivatives, which serve as metabolically stable, lipophilic electron-withdrawing groups.

-

Protocol Application: The building block (e.g., 500 mg) is reacted with sodium chlorodifluoroacetate (ClCF₂COONa, 612 mg) and potassium carbonate (K₂CO₃, 416 mg) in N,N-Dimethylformamide (DMF, 4 mL) at 100°C for 4 hours[4]. The K₂CO₃ deprotonates the phenol, and the resulting phenoxide attacks the difluorocarbene generated in situ from the thermal decarboxylation of the chlorodifluoroacetate. This specific transformation is a critical step in synthesizing 1,3,4-oxadiazolone compounds[4].

Pathway B: Cross-Coupling for CNS Therapeutics

The presence of the aryl bromide allows for direct carbon-carbon or carbon-heteroatom bond formation via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Halogenated benzoates of this specific substitution pattern have been heavily utilized in the structural elaboration of muscarinic M4 receptor modulators[2]. These modulators are actively investigated for their efficacy in treating the positive and negative symptoms of schizophrenia by regulating hippocampal synaptic plasticity[2].

Fig 2: Downstream functionalization pathways for advanced drug discovery applications.

References

- Source: guidechem.

- Title: 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.

- Source: google.

- Source: google.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 3. 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine - Google Patents [patents.google.com]

CAS number 445019-48-7

An In-Depth Technical Guide to CAS 445019-48-7: Synthesis, Mechanistic Profiling, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized halogenated building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. CAS 445019-48-7 (Methyl 3-bromo-5-fluoro-4-hydroxybenzoate) represents a strategically designed tri-substituted aromatic scaffold[1]. Featuring a precise arrangement of a bromine atom, a fluorine atom, a phenolic hydroxyl group, and a methyl ester, this compound serves as an advanced intermediate. It is most notably utilized in the synthesis of highly selective Fatty Acid Synthase (FASN) inhibitors targeting Non-Alcoholic Steatohepatitis (NASH) and oncology indications[2].

This whitepaper provides a comprehensive analysis of CAS 445019-48-7, detailing its physicochemical properties, the causality behind its regioselective synthesis, and field-proven protocols for its downstream functionalization in drug discovery.

Chemical Identity & Physicochemical Profiling

The structural architecture of CAS 445019-48-7 provides multiple orthogonal reactive sites. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the phenol allows for O-alkylation or bioisosteric modification, and the methyl ester acts as a protected carboxylic acid for late-stage amidation or hydrolysis.

Table 1: Physicochemical Summary of CAS 445019-48-7 [1]

| Property | Value |

| Chemical Name | Methyl 3-bromo-5-fluoro-4-hydroxybenzoate |

| CAS Registry Number | 445019-48-7 |

| Molecular Formula | C8H6BrFO3 |

| Molecular Weight | 249.035 g/mol |

| Monoisotopic Mass | 247.948 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)F |

| Rotatable Bonds | 2 |

Regioselective Synthesis: The Electrophilic Aromatic Substitution (EAS)

The synthesis of CAS 445019-48-7 relies on the precise regiocontrol inherent to its precursor, methyl 3-fluoro-4-hydroxybenzoate.

Mechanistic Causality:

In the starting material, the aromatic ring is subject to competing directing effects. The hydroxyl (-OH) group at C4 is strongly activating and ortho/para-directing. The methyl ester at C1 is deactivating and meta-directing. The para-position to the hydroxyl group is blocked by the ester. The two ortho-positions are C3 and C5. Because C3 is already occupied by a fluorine atom, electrophilic attack by the bromonium ion (

Protocol 1: Standard Bromination Workflow

This protocol is a self-validating system; the visual transition of the bromine color and subsequent LC-MS monitoring ensure reaction fidelity.[3],[2]

-

Solvation: Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq, e.g., 14.11 mmol) in a 1:1 mixture of glacial acetic acid and dichloromethane (DCM) (approx. 30 mL total volume).

-

Rationale: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate, accelerating the EAS. DCM ensures complete dissolution of the organic starting material.

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Electrophilic Addition: Add molecular bromine (

, 1.1 eq) dropwise over 30 minutes.-

Rationale: Dropwise addition at 0 °C prevents localized heating and mitigates the risk of oxidative side reactions or over-bromination.

-

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS.

-

Quenching & Extraction: Quench the reaction by adding distilled water (100 mL). Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the target compound.

Step-by-step regioselective bromination workflow yielding CAS 445019-48-7.

Application in Drug Development: Targeting FASN in NASH

CAS 445019-48-7 is not merely a catalog chemical; it is a foundational building block for synthesizing novel therapeutics, most notably Fatty Acid Synthase (FASN) inhibitors [2].

The Clinical Context: Non-Alcoholic Steatohepatitis (NASH) is characterized by hepatic lipid accumulation, inflammation, and fibrosis. A primary driver of this lipotoxicity is De Novo Lipogenesis (DNL)—the metabolic pathway that converts excess carbohydrates into fatty acids[4]. FASN is the catalytic enzyme responsible for the final step of DNL, synthesizing palmitate from acetyl-CoA and malonyl-CoA[5].

Pharmaceutical companies, such as Forma Therapeutics (developer of the clinical-stage FASN inhibitor FT-4101), utilize highly substituted biphenyl scaffolds to selectively bind and block the ketoreductase domain of FASN[6],[7]. CAS 445019-48-7 provides the exact steric and electronic topology required for the "left-hand" aryl moiety of these inhibitors. The fluorine atom enhances metabolic stability and target binding affinity via halogen bonding, while the ester serves as a vector for attaching complex spirocyclic or heterocyclic amines[2],[8].

Mechanism of FASN inhibition targeting De Novo Lipogenesis in NASH.

Downstream Functionalization: Field-Proven Protocols

To convert CAS 445019-48-7 into an active pharmaceutical ingredient (API), medicinal chemists exploit its orthogonal reactivity. A critical transformation is the masking of the free phenol to prevent rapid Phase II metabolism (glucuronidation) in vivo.

Protocol 2: O-Difluoromethylation via Carbene Insertion

Converting the phenol into a difluoromethoxy group (

Mechanistic Causality:

This reaction utilizes sodium chlorodifluoroacetate (

-

Preparation: In a dry reaction flask, dissolve methyl 3-bromo-5-fluoro-4-hydroxybenzoate (500 mg) in anhydrous N,N-Dimethylformamide (DMF) (4 mL)[9].

-

Reagent Addition: Add potassium carbonate (

, 416 mg) to deprotonate the phenol, followed by sodium chlorodifluoroacetate (612 mg)[9]. -

Thermal Carbene Generation: Heat the mixture to 100 °C and stir for 4 hours.

-

Rationale: The 100 °C threshold is strictly required to drive the thermal decomposition of the acetate into the active

carbene species.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash the organic layer extensively with water and saturated aqueous NaCl (brine) to remove the DMF solvent.

-

Isolation: Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography to isolate the difluoromethylated intermediate[9].

Following this protection, the bromine atom at C5 is primed for Suzuki-Miyaura cross-coupling with various arylboronic acids to construct the extended biaryl frameworks characteristic of modern FASN inhibitors.

References

- Guidechem: methyl 3-bromo-5-fluoro-4-hydroxybenzo

- Ambeed: 403-01-0 | Methyl 3-fluoro-4-hydroxybenzo

- European Patent Office (EP 3636637 A1): INHIBITING FATTY ACID SYNTHASE (FASN) - Forma Therapeutics, Inc.

- Techspert: NASH tre

- BioSpace: FORMA Therapeutics to Present Data for FASN Inhibitor FT-4101

- BioSpace: FORMA's FASN Inhibitor FT-4101 Significantly Reduced Hep

- NIH/PMC: Inhibition of fatty acid synthase with FT-4101 safely reduces hepatic de novo lipogenesis and ste

- Google Patents (WO2020100959A1): 1,3,4-oxadiazolone compound and medicine.

Sources

- 1. guidechem.com [guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. biospace.com [biospace.com]

- 5. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. techspert.com [techspert.com]

- 7. biospace.com [biospace.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine - Google Patents [patents.google.com]

Methodological & Application

Application Notes for a Versatile Trifunctional Building Block: Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Introduction: Strategic Value in Complex Synthesis

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS No. 445019-48-7) is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its strategic arrangement of a nucleophilic hydroxyl group, a reactive bromine atom suitable for cross-coupling, and an ester moiety for derivatization offers a powerful platform for orthogonal synthesis. This guide provides an in-depth look at the reactivity profile of this molecule and details field-proven protocols for its application in key synthetic transformations, particularly in the development of kinase inhibitors and other complex bioactive molecules.[3][4]

The inherent functionality allows for a programmed, sequential modification. The bromine atom serves as a primary handle for carbon-carbon bond formation, the phenolic hydroxyl group allows for the introduction of diverse side chains via etherification, and the methyl ester can be hydrolyzed or converted into an amide to further modulate physicochemical properties. This multi-faceted reactivity makes it an invaluable intermediate in the synthesis of complex molecular architectures, such as inhibitors of Fatty Acid Synthase (FASN).[5]

| Property | Value |

| CAS Number | 445019-48-7 |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.035 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)F |

| InChI Key | WUXIMTUXBDBVOH-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

Table 1: Physicochemical Properties of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.[1]

Reactivity Profile and Strategic Considerations

The synthetic utility of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is dictated by the distinct reactivity of its three functional groups. The electron-withdrawing nature of the fluorine and methyl ester groups enhances the acidity of the phenolic proton and influences the electronics of the aromatic ring.

-

C-Br Bond: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is standard for an aryl bromide, allowing for robust and high-yielding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile construction of biaryl systems or the introduction of alkynyl and amino moieties.

-

Phenolic -OH Group: The hydroxyl group is a potent nucleophile and a hydrogen bond donor. It readily undergoes O-alkylation (Williamson ether synthesis), acylation, or more specialized modifications like difluoromethylation.[6] The acidity of the phenol requires the use of a suitable base to deprotonate it prior to reaction with an electrophile.

-

Methyl Ester (-COOCH₃): The ester is the most stable of the three functional groups under many conditions. It can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH), which can then be used for amide bond formation or other carboxylate chemistry.

This differential reactivity allows for a controlled, stepwise functionalization, as illustrated below.

Diagram 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

-

Inerting: Seal the flask, then carefully evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add this solvent mixture to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting aryl bromide is consumed (typically 4-18 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol: O-Difluoromethylation of the Phenolic Hydroxyl Group

This protocol is adapted directly from patent literature and demonstrates a specific etherification to install a difluoromethoxy group, a common modification in medicinal chemistry to improve metabolic stability and cell permeability. [6] Scientist's Notes: This reaction utilizes sodium chlorodifluoroacetate as a precursor to the difluorocarbene (:CF₂) intermediate under thermal conditions. The phenoxide, formed in situ by the reaction of the hydroxyl group with potassium carbonate, acts as the nucleophile to trap the carbene. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve the inorganic salts.

Materials:

-

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 equiv, 500 mg)

-

Sodium chlorodifluoroacetate (1.2 equiv, 612 mg)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv, 416 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (4 mL)

Procedure:

-